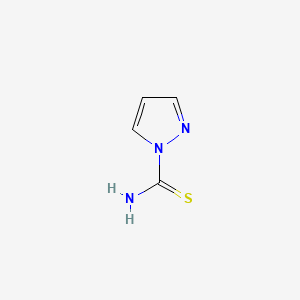

1H-Pyrazole-1-carbothioamide

Vue d'ensemble

Description

Le thiocarzolamide est un composé chimique connu pour ses propriétés cytotoxiques significatives. Il a été étudié principalement pour son utilisation potentielle dans le traitement du cancer, en particulier contre la leucémie lymphoïde chez la souris . Malgré son activité antitumorale prometteuse, le thiocarzolamide a montré des effets secondaires intolérables lors des essais cliniques, limitant son développement ultérieur .

Mécanisme D'action

Target of Action

The primary target of 1H-Pyrazole-1-carbothioamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammation process . It is responsible for the formation of pro-inflammatory prostaglandins . Therefore, inhibiting COX-2 can help reduce inflammation .

Mode of Action

This compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition blocks the production of pro-inflammatory prostaglandins, thereby reducing inflammation . The compound’s interaction with its target results in changes at the molecular level, which ultimately lead to its anti-inflammatory effects .

Biochemical Pathways

The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, the compound prevents the conversion of arachidonic acid to prostaglandins . This disruption of the pathway reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting the COX-2 enzyme and disrupting the prostaglandin synthesis pathway, the compound reduces the production of pro-inflammatory prostaglandins . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions .

Analyse Biochimique

Biochemical Properties

1H-Pyrazole-1-carbothioamide has been found to interact with key enzymes such as cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinase . These interactions play a crucial role in its biochemical properties. For instance, it acts as an inhibitor for COX-2, an enzyme responsible for the formation of pro-inflammatory prostaglandins . Additionally, it has shown inhibitory activities against EGFR kinase, a receptor commonly associated with various cancers .

Cellular Effects

The effects of this compound on cells are primarily linked to its inhibitory action on COX-2 and EGFR kinase . By inhibiting COX-2, it can potentially reduce inflammation. Its inhibitory action on EGFR kinase, on the other hand, may influence cell proliferation, DNA damage and repair, and DNA replication and transcriptional regulation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, molecular docking studies have shown that it binds to COX-2 and EGFR kinase, inhibiting their activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le thiocarzolamide peut être synthétisé par réaction du disulfure de carbone, de l'ammoniac liquide et du monoxyde de carbone sous la catalyse d'une base organique et à haute pression (4-6 MPa) . Cette méthode est avantageuse en raison de sa simplicité, de ses conditions de réaction douces et de son rendement élevé.

Méthodes de production industrielle : La production industrielle de thiocarzolamide implique un processus de synthèse en une étape qui garantit la sécurité, la contrôlabilité et le respect de l'environnement. Le processus ne génère pas d'eaux usées ni de gaz toxiques, ce qui en fait une méthode durable pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le thiocarzolamide subit diverses réactions chimiques, notamment :

Oxydation : Le thiocarzolamide peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former des thiols.

Substitution : Le thiocarzolamide peut participer à des réactions de substitution, en particulier avec les halogènes et autres électrophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les agents halogénants comme le chlore et le brome sont couramment utilisés.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Dérivés halogénés du thiocarzolamide.

4. Applications de la recherche scientifique

Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres composés chimiques.

Biologie : Recherches sur ses effets cytotoxiques sur les cellules cancéreuses, en particulier la leucémie lymphoïde.

5. Mécanisme d'action

Le thiocarzolamide exerce ses effets principalement par ses propriétés cytotoxiques. Il interfère avec les processus cellulaires, conduisant à la mort cellulaire. Les cibles moléculaires et les voies exactes impliquées ne sont pas complètement comprises, mais on pense qu'il perturbe la synthèse de l'ADN et les mécanismes de réparation, conduisant à l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its cytotoxic effects on cancer cells, particularly lymphoid leukemia.

Comparaison Avec Des Composés Similaires

Le thiocarzolamide est similaire à d'autres composés tels que le carzolamide et le thiocarbamoylpyrazole. Il est unique en raison de sa cytotoxicité plus élevée et de son activité spécifique contre la leucémie lymphoïde . D'autres composés similaires comprennent :

Carzolamide : Un autre agent anticancéreux ayant des propriétés similaires mais une cytotoxicité plus faible.

Thiocarbamoylpyrazole : Connu pour son activité antitumorale mais moins efficace que le thiocarzolamide.

Le thiocarzolamide se distingue par ses effets cytotoxiques puissants, ce qui en fait un composé intéressant malgré ses limites dans les applications cliniques.

Propriétés

IUPAC Name |

pyrazole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXUJFBBVPKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363198 | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-34-9 | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylthio)benzyl]piperazine hydrochloride](/img/structure/B3060047.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)

![5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060055.png)

![[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3060067.png)